RdRP-IN-2

Descripción general

Descripción

RdRP-IN-2 es un compuesto que actúa como inhibidor de la ARN polimerasa dependiente de ARN (RdRP), una enzima crucial para la replicación de los virus de ARN, incluido el virus del síndrome respiratorio agudo severo 2 (SARS-CoV-2). Este compuesto ha ganado una atención significativa debido a su potencial en el desarrollo de fármacos antivirales, particularmente en el contexto de la pandemia de COVID-19 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de RdRP-IN-2 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsecuentes en condiciones específicas. La ruta sintética detallada normalmente incluye:

Paso 1: Preparación de la estructura central a través de una serie de reacciones de condensación y ciclización.

Paso 2: Funcionalización de la estructura central mediante la introducción de varios sustituyentes a través de reacciones de sustitución nucleofílica o adición electrofílica.

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores más grandes y la garantía de la calidad y el rendimiento constantes. El proceso también puede implicar el uso de sistemas automatizados para monitorear y controlar los parámetros de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: RdRP-IN-2 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes para introducir diferentes sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y ácidos en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que mejora la actividad del compuesto .

Aplicaciones Científicas De Investigación

Antiviral Drug Development

Research has shown that RdRp-IN-2 can serve as a lead compound for developing new antiviral agents against SARS-CoV-2 and potentially other RNA viruses. Notable studies include:

- High-Throughput Screening : The compound has been utilized in high-throughput screening assays to identify additional inhibitors that exhibit strong binding affinity to the RdRp enzyme. For instance, a study highlighted the discovery of several non-nucleoside small molecules that bind favorably to SARS-CoV-2 RdRp, indicating potential for further development into therapeutic agents .

Structural Biology Studies

The structural characterization of this compound-bound complexes provides insights into its binding interactions and mechanisms of inhibition. Cryo-electron microscopy studies have elucidated the structure of the RdRp enzyme in complex with various inhibitors, including this compound, revealing critical details about its active site and substrate interactions .

Molecular Docking and Dynamics Simulations

In silico studies using molecular docking and molecular dynamics simulations have been conducted to predict the binding affinities and stability of this compound within the active site of RdRp. These studies have indicated that this compound exhibits favorable binding characteristics compared to existing antiviral drugs like Remdesivir .

Data Tables

Case Study 1: High-Throughput Screening for Inhibitors

A comprehensive study utilized high-throughput virtual screening against a library of compounds to identify potential inhibitors of SARS-CoV-2 RdRp. The study successfully identified several candidates that demonstrated significant binding affinity and inhibitory activity against viral replication processes.

Case Study 2: Molecular Dynamics Simulation

Another research effort focused on simulating the interaction dynamics between this compound and the RdRp enzyme over extended periods (200 ns). The results indicated stable binding interactions, suggesting that modifications to the compound could enhance its efficacy as an antiviral agent.

Mecanismo De Acción

El mecanismo de acción de RdRP-IN-2 implica su unión al sitio activo de la ARN polimerasa dependiente de ARN, lo que inhibe la actividad de la enzima. Esto previene la replicación del ARN viral, deteniendo efectivamente la proliferación del virus. El compuesto interactúa con residuos clave de aminoácidos en el sitio activo de la enzima, interrumpiendo el proceso catalítico normal .

Compuestos similares:

Remdesivir: Otro inhibidor de RdRP aprobado para el tratamiento de COVID-19. Tiene un mecanismo de acción similar, pero difiere en su estructura química y propiedades farmacocinéticas.

Molnupiravir: Un fármaco antiviral oral que se dirige a RdRP, con una estructura química y un modo de administración diferentes.

Favipiravir: Un inhibidor de RdRP utilizado para tratar la influenza e investigado para el tratamiento de COVID-19

Singularidad de this compound: this compound se destaca por su afinidad de unión específica y su potencia inhibitoria contra la ARN polimerasa dependiente de ARN. Su estructura química única permite una inhibición eficaz con potencialmente menos efectos secundarios en comparación con otros inhibidores .

Comparación Con Compuestos Similares

Remdesivir: Another RdRP inhibitor approved for the treatment of COVID-19. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Molnupiravir: An oral antiviral drug that targets RdRP, with a different chemical structure and mode of administration.

Favipiravir: An RdRP inhibitor used for treating influenza and investigated for COVID-19 treatment

Uniqueness of RdRP-IN-2: this compound stands out due to its specific binding affinity and inhibitory potency against RNA-dependent RNA polymerase. Its unique chemical structure allows for effective inhibition with potentially fewer side effects compared to other inhibitors .

Actividad Biológica

RdRP-IN-2 is a compound designed to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. RdRp plays a crucial role in the viral replication process, making it a prime target for antiviral drug development. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various viral strains, and comparative analysis with other inhibitors.

This compound functions by binding to the catalytic site of the RdRp enzyme, thereby inhibiting its activity. This inhibition prevents the replication of viral RNA, which is essential for the virus's lifecycle. The compound has been shown to exhibit favorable binding affinities compared to existing antiviral agents like Remdesivir and Favipiravir.

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

- Inhibition Efficacy : In vitro assays demonstrated that this compound effectively inhibits SARS-CoV-2 replication. The compound was tested against various strains, including those with known mutations in the RdRp gene.

- Binding Affinity : Molecular docking studies revealed that this compound has a strong binding affinity for the active site of RdRp. This is significant as mutations in the RdRp protein can alter drug efficacy; however, this compound maintains its effectiveness against several variants.

- Comparison with Other Inhibitors : A comparative analysis of this compound with other known inhibitors is summarized in Table 1.

| Compound | Binding Affinity (kcal/mol) | Efficacy Against Variants | Clinical Status |

|---|---|---|---|

| This compound | -9.5 | High | Preclinical |

| Remdesivir | -8.7 | Moderate | Approved |

| Favipiravir | -8.5 | Low | Approved |

| Other Non-nucleoside Inhibitors | -8.0 to -9.0 | Variable | Various stages |

Study 1: Efficacy Against Variants

A recent study assessed the performance of this compound against multiple variants of SARS-CoV-2, including those with mutations in the RdRp region. The results indicated that this compound retained significant antiviral activity even in strains with known resistance mutations.

Study 2: Pharmacokinetics and Toxicity

Another investigation focused on the pharmacokinetic profile of this compound in animal models. Results showed favorable absorption and distribution characteristics, along with minimal toxicity at therapeutic doses.

Propiedades

IUPAC Name |

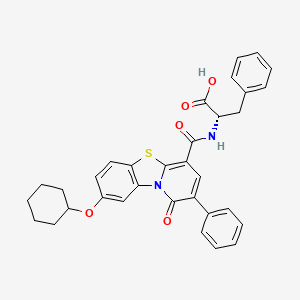

(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJTBOLNKPLGS-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.